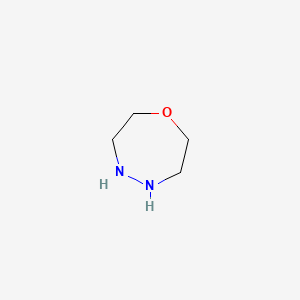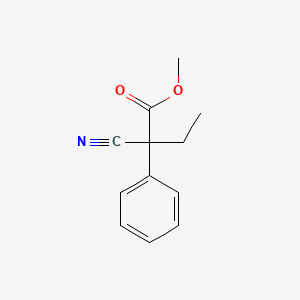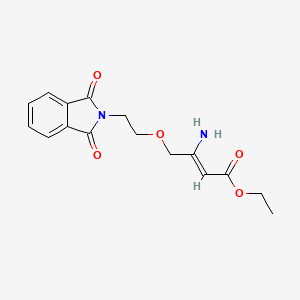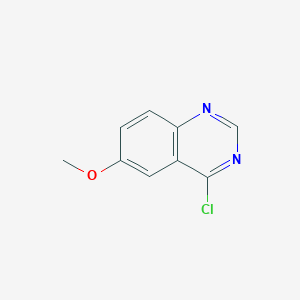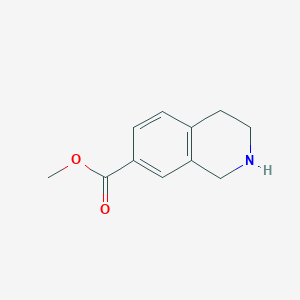
1,2,3,4-四氢异喹啉-7-羧酸甲酯
描述
“Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate” is a compound that belongs to the class of tetrahydroisoquinolines . It is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis
The molecular weight of “Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride” is 227.69 . Its IUPAC name is methyl 1,2,3,4-tetrahydro-7-isoquinolinecarboxylate hydrochloride .Chemical Reactions Analysis
Tetrahydroisoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been found to have antiallodynic and antihyperalgesic potential .Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
神经保护
“1,2,3,4-四氢异喹啉-7-羧酸甲酯”作为一种神经保护剂引起了特别的关注 . 它能够拮抗由已知神经毒素(例如,MPTP;鱼藤酮)引起的的行为综合征 . 这表明它可用于治疗神经退行性疾病。
抗抑郁特性
该化合物表现出抗抑郁样特性 . 研究发现它可以减少强迫游泳试验(FST)中的不动时间,这是抗抑郁药功效的常用测试 . 这表明它可用于治疗抑郁症。
单胺氧化酶 (MAO) 抑制
“1,2,3,4-四氢异喹啉-7-羧酸甲酯”抑制 MAO-A 和 MAO-B 两种酶的活性 . 这导致大脑中神经递质水平升高 , 这可能对多种精神健康状况具有治疗意义。
多巴胺代谢
该化合物可以与多巴胺 (DA) 受体的激动剂构象相互作用 . 它抑制 3,4-二羟基苯乙酸的形成以及自由基的产生,并将 DA 的分解代谢转向 COMT 依赖的 O-甲基化 . 这可能对治疗与多巴胺代谢相关的疾病,例如帕金森病,具有意义。
物质滥用治疗
研究表明,“1,2,3,4-四氢异喹啉-7-羧酸甲酯”作为一种药物,通过减轻渴望,在对抗药物滥用疾病方面具有巨大潜力 . 这可能使其成为治疗成瘾的宝贵工具。
神经化学激活
“1,2,3,4-四氢异喹啉-7-羧酸甲酯”被发现可以激活去甲肾上腺素能系统 . 这种广泛的作用机制,包括抑制单胺的分解代谢及其在大脑中浓度的增加 , 可能具有多种治疗应用。
作用机制
Target of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous monoamine . It primarily targets the dopamine (DA) receptors in the brain . The compound’s interaction with these receptors plays a crucial role in its mechanism of action .
Mode of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate interacts with the agonistic conformation of dopamine receptors . This interaction results in the inhibition of the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . Additionally, Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate shifts dopamine catabolism towards COMT-dependent O-methylation .
Biochemical Pathways
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate affects the dopamine metabolism pathway . By interacting with dopamine receptors and inhibiting the formation of 3,4-dihydroxyphenylacetic acid, it alters the normal functioning of this pathway . The downstream effects include the reduction of free radical production and a shift in dopamine catabolism .
Pharmacokinetics
The ADME properties of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate indicate that it has high gastrointestinal absorption and is a substrate of P-glycoprotein . Its lipophilicity and water solubility properties suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate’s action are significant. It demonstrates neuroprotective activity, preventing the neurotoxic effects of certain endogenous neurotoxins . It also produces an antidepressant-like effect similar to the effect of imipramine . These effects are believed to be due to its ability to inhibit monoamine oxidase A/B (MAO A/B), scavenge free radicals, and antagonize the glutamatergic system .
Action Environment
The action, efficacy, and stability of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Furthermore, its systemic administration and the presence of other substances in the body can influence its action and efficacy . More research is needed to fully understand the impact of environmental factors on the action of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate.
安全和危害
未来方向
生化分析
Biochemical Properties
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is known to interact with various enzymes and proteins. It has been found to inhibit the activity of monoamine oxidase A/B (MAO A/B), an enzyme involved in the metabolism of neurotransmitters . This interaction can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior .
Cellular Effects
In cellular processes, Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has been shown to have neuroprotective effects . It can prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+), a neurotoxin associated with Parkinson’s disease . This suggests that it may influence cell signaling pathways and gene expression related to neuroprotection .
Molecular Mechanism
At the molecular level, Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate exerts its effects through several mechanisms. It is a reversible short-acting moderate inhibitor of MAO A/B , which means it can bind to these enzymes and temporarily reduce their activity. This can lead to changes in neurotransmitter levels and potentially influence gene expression related to mood and behavior .
Dosage Effects in Animal Models
The effects of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can vary with different dosages in animal models. For instance, it has been shown to produce an antidepressant-like effect similar to imipramine when administered systemically in rats
Metabolic Pathways
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is involved in the metabolism of neurotransmitters through its inhibition of MAO A/B . This could affect metabolic flux or metabolite levels in the brain. Detailed information on specific enzymes or cofactors it interacts with is not currently available.
属性
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-3,6,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRHEGJEBOGNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443112 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220247-50-7 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

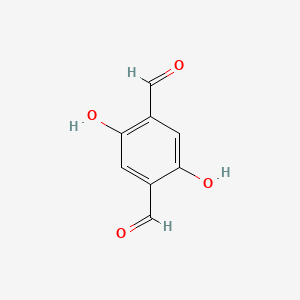
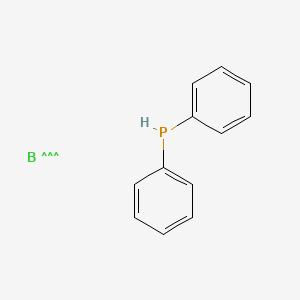


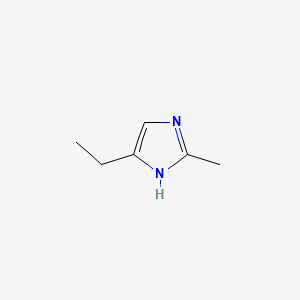
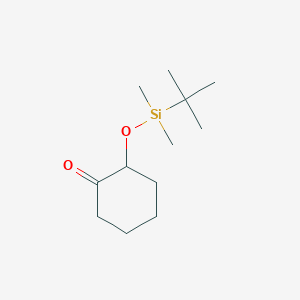
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
